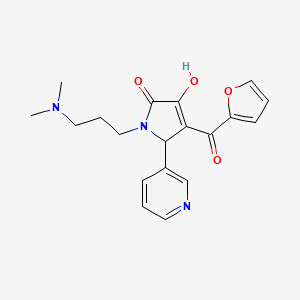
1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C19H21N3O4 and its molecular weight is 355.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Overview
1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that exhibits significant biological activity. This compound is characterized by its unique structural features, including a dimethylamino group, a furan ring, and a pyridine moiety, which contribute to its potential therapeutic applications.
- Molecular Formula: C19H21N3O4
- Molecular Weight: 355.394 g/mol
- IUPAC Name: this compound
Antibacterial Activity
Research indicates that compounds related to this compound exhibit promising antibacterial properties. A study highlighted the effectiveness of various derivatives against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity. Research indicates that certain derivatives can inhibit the growth of fungi by targeting specific enzymes involved in fungal cell wall synthesis . This suggests potential applications in treating fungal infections.
Anti-inflammatory and Analgesic Effects
The compound's structure suggests it may possess anti-inflammatory and analgesic properties. Initial studies have indicated that it can modulate inflammatory pathways, potentially making it useful in the treatment of inflammatory diseases . The dimethylamino group may play a crucial role in enhancing these effects through interactions with specific receptors.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and metabolic processes.
- Receptor Interaction: The dimethylamino group can form hydrogen bonds with active sites on proteins, influencing their activity.
- Membrane Disruption: Its lipophilic characteristics allow it to integrate into cell membranes, leading to permeability changes that disrupt cellular integrity.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several derivatives of this compound against clinically relevant pathogens. The results demonstrated that certain modifications significantly enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) reported as low as 10 μg/mL against resistant strains .
Evaluation of Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of the compound using in vitro models. The results indicated a reduction in pro-inflammatory cytokines, suggesting potential applications in treating conditions like rheumatoid arthritis .
Data Table: Biological Activity Summary
Propriétés
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-pyridin-3-yl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-21(2)9-5-10-22-16(13-6-3-8-20-12-13)15(18(24)19(22)25)17(23)14-7-4-11-26-14/h3-4,6-8,11-12,16,24H,5,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPKEJISUCALMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














